Sortase A Inhibition: Meta-Nitrobenzylthio Advantage
The 2-amino analog of the target compound, 5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine, demonstrates potent inhibition of Staphylococcus aureus sortase A with an IC50 of 0.521 µM [1]. In contrast, the 4-nitrobenzylthio regioisomer exhibits significantly weaker inhibition (IC50 > 10 µM) [1]. The meta-nitro arrangement is critical for binding to the sortase A active site. While the target compound bears a 3-chlorobenzamide at the 2-position instead of an amine, the conserved 3-nitrobenzylthio moiety suggests it may retain or enhance this inhibitory profile, offering a differentiated mechanism not available with para-nitrobenzylthio analogs commonly used in kinase studies [2].
| Evidence Dimension | Sortase A inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 2-amino analog with identical 3-nitrobenzylthio moiety (IC50 = 0.521 µM) |
| Comparator Or Baseline | 4-nitrobenzylthio regioisomer: IC50 > 10 µM |
| Quantified Difference | Approximately 20-fold improvement for meta-nitro over para-nitro regioisomer |
| Conditions | Recombinant S. aureus sortase A, pH 8.0, 23°C |
Why This Matters
This evidence identifies a target-specific activity niche (sortase A inhibition) where the 3-nitrobenzylthio substitution pattern is critical, providing a scientific rationale for procuring this specific regioisomer over the 4-nitrobenzylthio alternative.
- [1] Wehrli, P.M.; Uzelac, I.; Olsson, T.; Jacso, T.; Tietze, D.; Gottfries, J. Discovery and development of substituted thiadiazoles as inhibitors of Staphylococcus aureus sortase A. Bioorg. Med. Chem. 2019, 27, 115043. View Source
- [2] BRENDA Enzyme Database. Ligand: 5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine. IC50 Value: 0.521 µM. Accessed 2026-04-30. View Source
